molecular formula C13H20N4 B2720259 1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1157780-30-7

1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No. B2720259
CAS RN: 1157780-30-7
M. Wt: 232.331
InChI Key: QFQZLJNVDMKLNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine has various biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine in lab experiments is its potential to provide new insights into the development and progression of various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine. One area of research is in the development of new drugs that target specific enzymes or proteins that are involved in the development of various diseases. Another area of research is in the development of new methods for synthesizing this compound, which may lead to more efficient and cost-effective production. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with 2-pentanone in the presence of a catalyst. The resulting product is then subjected to a series of reactions to yield the final compound.

Scientific Research Applications

1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine has been found to have potential applications in various fields of scientific research. One of the main areas of research is in the field of medicinal chemistry, where it has been studied for its potential use in the development of new drugs. It has also been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders.

properties

IUPAC Name

1,3-dimethyl-N-pentan-2-ylpyrazolo[3,4-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-5-6-9(2)15-11-7-12-10(3)16-17(4)13(12)14-8-11/h7-9,15H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQZLJNVDMKLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC1=CC2=C(N=C1)N(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine

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